Nemadectin

Overview

Description

Nemadectin is a 16-member macrocyclic lactone antibiotic produced by the bacterium Streptomyces cyaneogriseus subspecies noncyanogenus . It is known for its broad-spectrum endectocidal and nematocidal activity, making it a potent antiparasitic agent . The structure of this compound is similar to other macrocyclic lactones such as milbemycin, avermectin, and meilingmycin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nemadectin is primarily produced through fermentation. The bacterium Streptomyces cyaneogriseus is cultured in a medium containing glucose, dextrin, yeast extract, and other nutrients . The fermentation broth is then dried by spraying to obtain a solid powder, which is extracted using an organic solvent . The extract is filtered, and this compound is absorbed using macroporous resin, eluted, and then concentrated and dried to obtain a pure product .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation process is optimized to increase yield, and the use of macroporous resin for absorption and elution ensures high purity of the final product . The method is cost-effective and easy to operate, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Nemadectin undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, moxidectin, a derivative of this compound, shows good stability under heat but reacts with alkali to produce 2-epi and ∆2,3 isomers . Acid hydrolysis of moxidectin produces new degradation products, such as 23-keto-nemadectin .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents . The conditions for these reactions vary depending on the desired product. For instance, acid hydrolysis is performed under acidic conditions, while oxidation reactions require oxidizing agents .

Major Products Formed: The major products formed from the reactions of this compound include various isomers and degradation products. For example, 23-keto-nemadectin is formed during acid hydrolysis . These products are characterized using techniques such as NMR, LC-MS, and FT-MS .

Scientific Research Applications

Nemadectin has a wide range of scientific research applications. It is used in chemistry for studying macrocyclic lactones and their derivatives . In biology, this compound is used to control insect and helminth populations due to its potent antiparasitic activity . In medicine, this compound derivatives like moxidectin are used to treat parasitic infections such as river blindness . In industry, this compound is used as a pesticide due to its broad-spectrum activity and low toxicity .

Mechanism of Action

Nemadectin exerts its effects by binding to the parasite’s GABA-A and glutamate-gated chloride ion channels . These channels are essential for the function of invertebrate nerve and muscle cells. By binding to these channels, this compound disrupts the normal function of the parasite’s nervous system, leading to paralysis and death . The molecular targets of this compound include the GABA-A and glutamate-gated chloride ion channels .

Comparison with Similar Compounds

Nemadectin is similar to other macrocyclic lactones such as milbemycin, avermectin, and meilingmycin . it has unique structural features that distinguish it from these compounds. For example, moxidectin, a derivative of this compound, has a methoxime moiety at carbon 23, which is absent in this compound . This modification enhances the insecticidal activity of moxidectin compared to this compound . Other similar compounds include seco-milbemycin and various this compound congeners .

Conclusion

This compound is a versatile macrocyclic lactone with broad-spectrum antiparasitic activity. Its unique structure and potent activity make it valuable in various fields, including chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its wide range of applications highlight its significance in scientific research and industrial production.

Biological Activity

Nemadectin is a macrocyclic lactone derived from the fermentation of Streptomyces cyaneogriseus and is recognized for its biological activity against nematodes. It is structurally related to avermectins, a class of compounds widely used as antiparasitic agents. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

This compound exhibits its biological effects primarily through interaction with specific receptors in nematodes. The compound binds to neural acetylcholine receptors , leading to paralysis and eventual death of the parasites. This mechanism is similar to that of other anthelmintics, such as monepantel and emodepside, which also target neuromuscular functions in nematodes .

Efficacy Against Nematodes

Research has demonstrated that this compound has significant nematocidal activity . A study evaluated the efficacy of this compound and its derivatives against various nematode species, revealing that it effectively induces paralysis in sensitive strains. The bioactivity was confirmed through bioassay-guided fractionation of fermentation extracts from Streptomyces microflavus, which led to the isolation of active constituents .

Comparative Efficacy

A comparative analysis of this compound against other anthelmintics reveals its potency:

| Compound | Target Species | Mechanism of Action | Efficacy Level |

|---|---|---|---|

| This compound | Various nematodes | Neural receptor binding | High |

| Avermectin | Broad-spectrum | GABA receptor modulation | High |

| Monepantel | Gastrointestinal nematodes | Voltage-dependent potassium channels | Moderate |

| Emodepside | Nematodes | G-protein-coupled receptors | High |

Case Study 1: Production Enhancement

A significant study focused on improving the production yield of this compound by overexpressing the regulatory gene nemR in Streptomyces cyaneogriseus. The research indicated that deletion of the nemR gene resulted in an approximate 80% decrease in this compound yield. Conversely, overexpression restored production levels, highlighting the gene's crucial role in biosynthesis .

Case Study 2: Biotransformation Products

Another investigation explored biotransformation products of this compound and their biological activities. This study found that derivatives obtained through microbial transformation exhibited enhanced nematocidal properties compared to the parent compound, suggesting potential for developing more effective formulations .

Transcriptional Regulation

Transcriptional assays have shown that the nemR gene significantly influences the expression of the this compound biosynthetic gene cluster. Deletion studies demonstrated a marked reduction in transcription levels for key biosynthetic genes, indicating that NemR acts as a positive regulator in this compound production .

Structural Variants and Their Activities

Research has also identified structural variants of this compound with varying biological activities. For instance, C-13 substituted variants showed improved efficacy against specific nematode populations, suggesting that structural modifications can enhance pharmacological properties .

Properties

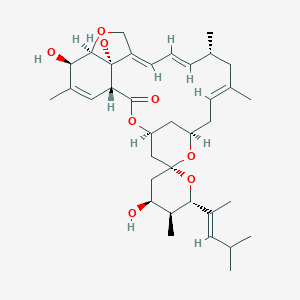

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O8/c1-20(2)13-24(6)32-25(7)30(37)18-35(44-32)17-28-16-27(43-35)12-11-22(4)14-21(3)9-8-10-26-19-41-33-31(38)23(5)15-29(34(39)42-28)36(26,33)40/h8-11,13,15,20-21,25,27-33,37-38,40H,12,14,16-19H2,1-7H3/b9-8+,22-11+,24-13+,26-10+/t21-,25-,27+,28-,29-,30-,31+,32+,33+,35-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNFMRVVYUVPIAN-AQUURSMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)O)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)O)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883099 | |

| Record name | Nemadectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102130-84-7 | |

| Record name | Nemadectin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nemadectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEMADECTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8VJ1G3TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.